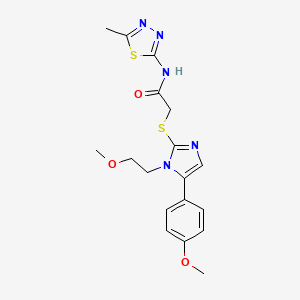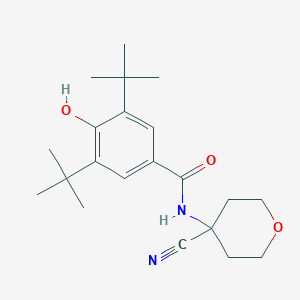![molecular formula C16H17N3S2 B2654146 N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 1423799-81-8](/img/structure/B2654146.png)
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a complex organic compound with unique structural elements. It incorporates a thiadiazole ring, which is known for its bioactive properties, along with an indane core, often found in pharmacologically active compounds. The propargyl group and methylsulfanyl functionality further add to its chemical intrigue, suggesting potential reactivity and versatility in scientific research.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbaldehyde from 1,3,4-thiadiazole. This involves reacting 1,3,4-thiadiazole with dimethyl sulfoxide in the presence of an appropriate catalyst to introduce the methylsulfanyl group.
Step 2: Formation of this compound through a condensation reaction. Here, the thiadiazole derivative is reacted with N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Industrial Production Methods: The industrial production would typically involve similar steps but optimized for scale, including continuous flow reactors for high efficiency and yield. Process optimization ensures minimal by-products and efficient purification stages.
Types of Reactions:
Oxidation: The propargyl group can undergo oxidation to form various oxides.
Reduction: The methylsulfanyl group can be reduced to thiol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the indane core.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂ in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing the sulfur moiety.
Substitution: Friedel-Crafts conditions using AlCl₃ as a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of the propargyl group.
Reduction Products: Thiol derivatives of the methylsulfanyl group.
Substitution Products: Substituted indane derivatives.
Applications De Recherche Scientifique
This compound has diverse applications in multiple fields:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use as a bioactive molecule for enzyme inhibition studies due to its thiadiazole moiety.
Medicine: Investigated for antimicrobial, antifungal, and anticancer properties.
Industry: Application as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The compound likely exerts its effects through interactions at molecular targets such as enzymes or receptors:
Molecular Targets: Enzymes with active sites that interact with sulfur or nitrogen-containing functional groups.
Pathways Involved: Potential inhibition of metabolic pathways in microorganisms or cancer cells, leading to their decreased viability.
Comparaison Avec Des Composés Similaires
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine: Shares similar sulfur-containing heterocycle structure.
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine: Similar indane core and propargyl group, without the thiadiazole functionality.
This unique hybrid of structural motifs provides N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine with distinctive properties and potential in research and industry.
Propriétés
IUPAC Name |
N-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S2/c1-3-10-19(11-15-17-18-16(20-2)21-15)14-9-8-12-6-4-5-7-13(12)14/h1,4-7,14H,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHQLMBWXVKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2654065.png)

![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)




![[1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B2654082.png)

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)
